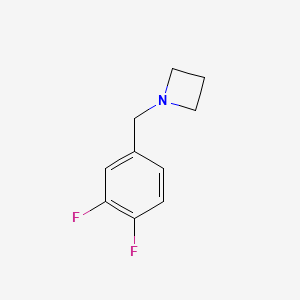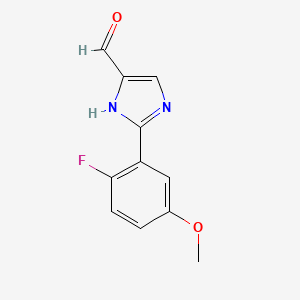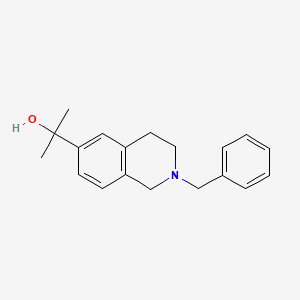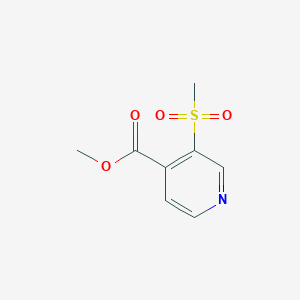
Methyl 3-(methylsulfonyl)isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(methylsulfonyl)isonicotinate: is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a methylsulfonyl group attached to the third position of the isonicotinate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Esterification Method:
-
Sulfonylation Method:
Industrial Production Methods:
- The industrial production of methyl 3-(methylsulfonyl)isonicotinate typically involves large-scale esterification and sulfonylation reactions. The use of continuous flow reactors and automated systems ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: The reaction is carried out in an aqueous medium at elevated temperatures.
Products: Oxidation of the methylsulfonyl group can lead to the formation of sulfone derivatives.
-
Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is carried out in anhydrous solvents such as tetrahydrofuran.
Products: Reduction of the ester group can yield the corresponding alcohol.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide.
Products: Substitution reactions can lead to the formation of various substituted isonicotinates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Methyl 3-(methylsulfonyl)isonicotinate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology:
- This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents .
Medicine:
- This compound is investigated for its role in drug delivery systems. It is used to enhance the solubility and bioavailability of poorly soluble drugs .
Industry:
Wirkmechanismus
The mechanism of action of methyl 3-(methylsulfonyl)isonicotinate involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The compound can also undergo redox reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
-
Methyl isonicotinate:
-
Methyl nicotinate:
-
Methyl 4-(methylsulfonyl)benzoate:
Uniqueness:
- Methyl 3-(methylsulfonyl)isonicotinate is unique due to the presence of both the isonicotinate and methylsulfonyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H9NO4S |
|---|---|
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
methyl 3-methylsulfonylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)6-3-4-9-5-7(6)14(2,11)12/h3-5H,1-2H3 |
InChI-Schlüssel |
FGEGUXXHDAYGHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=NC=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


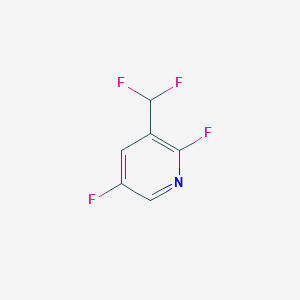
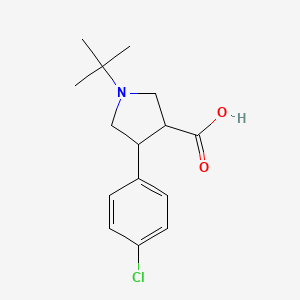

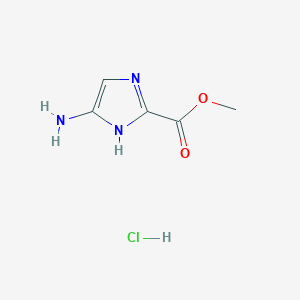
![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)
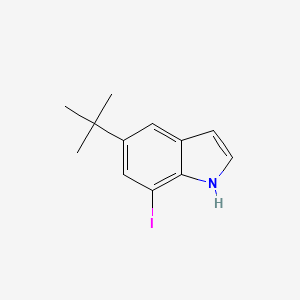
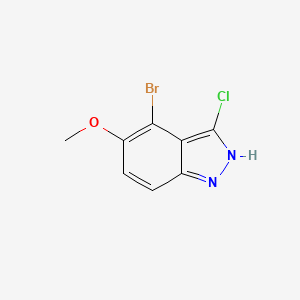
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
